Mdz-glucuronide

Overview

Description

Mdz-glucuronide, also known as midazolam N-glucuronide, is a metabolite of midazolam, a benzodiazepine used primarily as a sedative and anxiolytic. This compound is formed through the process of glucuronidation, where midazolam is conjugated with glucuronic acid. This metabolic pathway is significant as it aids in the elimination of midazolam from the body, primarily through urinary excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mdz-glucuronide involves the incubation of midazolam with human liver microsomes supplemented with uridine 5’-diphospho-glucuronic acid (UDPGA). The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A4 . The reaction conditions typically include a temperature of 37°C and a pH of around 7.4. The reaction mixture is often kept on ice initially to allow for the formation of pores in the microsomal membrane before the addition of midazolam .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant UGT enzymes. The reaction conditions are optimized for maximum yield, including controlled temperature, pH, and substrate concentrations. The product is then isolated using solid-phase extraction and purified through techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Mdz-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to midazolam, facilitated by UGT enzymes . The compound can also undergo hydrolysis under certain conditions, breaking down into its constituent parts.

Common Reagents and Conditions: The primary reagents used in the synthesis of this compound include midazolam, UDPGA, and human liver microsomes or recombinant UGT enzymes. The reaction conditions typically involve a temperature of 37°C, a pH of 7.4, and the presence of magnesium chloride and saccharolactone to enhance the reaction .

Major Products: The major product of the glucuronidation reaction is this compound itself. Under hydrolytic conditions, the compound can break down into midazolam and glucuronic acid .

Scientific Research Applications

Mdz-glucuronide has several applications in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. It is used as a marker to study the metabolism of midazolam and the activity of UGT enzymes . The compound is also used in drug interaction studies to understand how different drugs affect the metabolism of midazolam . Additionally, this compound is used in the development of new drugs and therapeutic strategies, particularly in the context of sedatives and anxiolytics .

Mechanism of Action

The mechanism of action of Mdz-glucuronide involves its formation through the conjugation of midazolam with glucuronic acid. This process is catalyzed by UGT enzymes, primarily UGT1A4 . The glucuronidation of midazolam enhances its solubility and facilitates its excretion from the body. The molecular targets involved in this process include the active sites of UGT enzymes, where the conjugation reaction occurs .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Mdz-glucuronide include other glucuronidated metabolites of midazolam, such as 1’-hydroxymidazolam glucuronide and 4-hydroxymidazolam glucuronide . These compounds are also formed through the process of glucuronidation and share similar metabolic pathways.

Uniqueness: This compound is unique in its specific formation through the N-glucuronidation of midazolam, catalyzed by UGT1A4 . This distinguishes it from other glucuronidated metabolites of midazolam, which may involve different UGT enzymes and conjugation sites. The study of this compound provides valuable insights into the metabolism and pharmacokinetics of midazolam, contributing to the development of safer and more effective therapeutic strategies .

Biological Activity

Mdz-glucuronide, a significant metabolite of midazolam (MDZ), plays a crucial role in the pharmacokinetics and pharmacodynamics of this widely used benzodiazepine. Understanding its biological activity involves exploring its formation, metabolic pathways, and implications for clinical use.

Overview of Midazolam Metabolism

Midazolam is primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of several metabolites, including 1-hydroxymidazolam (1-OH-MDZ) and 4-hydroxymidazolam (4-OH-MDZ). These phase I metabolites are further conjugated to form glucuronides, such as 1-OH-MDZ-glucuronide and this compound .

Formation of this compound

The formation of this compound occurs via N-glucuronidation, primarily mediated by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4). This enzyme preferentially conjugates nucleophilic nitrogens over oxygens, making it particularly effective in glucuronidating MDZ and its hydroxylated metabolites .

Key Points on this compound Formation:

- Enzyme Involvement : UGT1A4 is responsible for the direct N-glucuronidation of MDZ.

- Metabolic Pathway : Following hydroxylation, MDZ undergoes glucuronidation, resulting in this compound which is subsequently excreted via renal pathways .

Pharmacokinetics of this compound

This compound exhibits distinct pharmacokinetic properties. Studies have shown that it constitutes a significant portion of MDZ's total plasma concentration. For instance, in a study examining the distribution and elimination kinetics of MDZ and its metabolites, this compound was found to account for approximately 98% of the total concentration at various time points post-administration .

| Parameter | Value |

|---|---|

| Bioavailability (oral) | Low (F = 0.023) |

| Peak Concentration Time | Varies with administration route |

| Elimination Route | Primarily renal |

Biological Activity and Clinical Implications

The biological activity of this compound is characterized by its low pharmacological potency compared to parent compounds. Although it is a major metabolite, its sedative effects are minimal due to a significantly lower potency than MDZ itself .

Clinical Relevance:

- Sedation and Anesthesia : Understanding the role of this compound is essential for optimizing dosing regimens in clinical settings, especially for patients with renal impairment where glucuronide levels may be elevated .

- Drug Interactions : The presence of this compound can influence the pharmacokinetics of other drugs metabolized by UGT enzymes, necessitating careful monitoring during polypharmacy situations .

Case Studies and Research Findings

Several studies have explored the clinical implications of this compound:

- Renal Impairment Study : Elevated levels of 1-OH-MDZ glucuronide were observed in patients with renal impairment receiving MDZ, indicating altered metabolism and potential accumulation risks .

- Pharmacokinetic Modeling : A semi-physiologically based pharmacokinetic model indicated that inflammation could alter the pharmacokinetics of MDZ and its metabolites, including this compound .

- Nutritional Impact Study : Research showed that short-term fasting increased CYP3A4-mediated clearance but decreased UGT-mediated metabolism of MDZ, affecting levels of this compound in circulation .

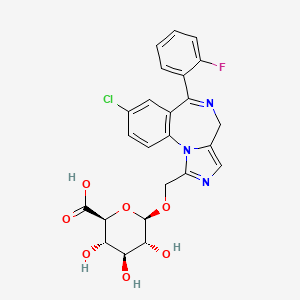

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFN3O7/c25-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)26)28-9-12-8-27-17(29(12)16)10-35-24-21(32)19(30)20(31)22(36-24)23(33)34/h1-8,19-22,24,30-32H,9-10H2,(H,33,34)/t19-,20-,21+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIUMXQTLQXWGL-QMDPOKHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)COC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301001880 | |

| Record name | [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-81-7 | |

| Record name | 1-Hydroxymethylmidazolam glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081256817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.